molecular formula C4H4ClN3O B1417464 5-Amino-6-chloro-pyrimidin-4-ol CAS No. 3137-60-8

5-Amino-6-chloro-pyrimidin-4-ol

Cat. No. B1417464
CAS RN: 3137-60-8
M. Wt: 145.55 g/mol
InChI Key: LVMZMDMVDWIZAL-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-pyrimidin-4-ol is a chemical compound with the molecular formula C4H4ClN3O and a molecular weight of 145.55 . It is a useful synthetic compound .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 5-Amino-6-chloro-pyrimidin-4-ol, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . The raw materials for the synthesis of 5-Amino-6-chloro-pyrimidin-4-ol include 4,6-Dihydroxypyrimidine, Formic acid, N,N-Diisopropylethylamine, Nickel, Trifluoroacetic acid, and Phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 5-Amino-6-chloro-pyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with an amino group, the 6th position with a chlorine atom, and the 4th position with a hydroxyl group .


Physical And Chemical Properties Analysis

5-Amino-6-chloro-pyrimidin-4-ol has a molecular weight of 145.55 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anti-inflammatory Activities

  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . One method involves the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Synthesis of Tetrahydropyrimido Pyrimidine-diones

  • Summary of Application : An efficient procedure for the synthesis of two series of tetrahydropyrimido pyrimidine-diones has been reported .
  • Methods of Application : The synthesis involves a Biginelli-type reaction of the aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate (CAN) as a catalyst .
  • Results or Outcomes : The synthesis method was reported to be efficient, but no specific quantitative data or statistical analyses were provided .

Bicyclic 6 + 6 Systems: Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

  • Summary of Application : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems. They have been applied on a large scale in the medical and pharmaceutical fields .
  • Methods of Application : The synthesis of these compounds involves various methods, including diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N–N bond .
  • Results or Outcomes : The compounds have been studied for their biological characteristics, and the synthetic significance of the titled compounds has been discussed .

Nitification Inhibitor

  • Summary of Application : 2-Amino-4-chloro-6-methylpyrimidine, a derivative of pyrimidine, is used as a nitrification inhibitor .
  • Methods of Application : This compound is applied in the field to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Bicyclic 6 + 6 Systems: Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

  • Summary of Application : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems. They have been applied on a large scale in the medical and pharmaceutical fields .
  • Methods of Application : The synthesis of these compounds involves various methods, including diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N–N bond .
  • Results or Outcomes : The compounds have been studied for their biological characteristics, and the synthetic significance of the titled compounds has been discussed .

Nitification Inhibitor

  • Summary of Application : 2-Amino-4-chloro-6-methylpyrimidine, a derivative of pyrimidine, is used as a nitrification inhibitor .
  • Methods of Application : This compound is applied in the field to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Safety And Hazards

5-Amino-6-chloro-pyrimidin-4-ol is classified as an irritant . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical. It should be used only in well-ventilated areas .

Future Directions

While specific future directions for 5-Amino-6-chloro-pyrimidin-4-ol were not found in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds have been applied on a large scale in the medical and pharmaceutical fields , suggesting potential future developments in these areas.

properties

IUPAC Name

5-amino-4-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMZMDMVDWIZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282400
Record name 5-Amino-6-chloro-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloro-pyrimidin-4-ol

CAS RN

3137-60-8
Record name 3137-60-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-chloro-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Khazir, BA Mir, G Chashoo, T Maqbool… - Journal of …, 2020 - Wiley Online Library
… The nitro group of (10) was reduced to amino group forming 5-amino-6-chloro-pyrimidin-4-ol (11).The SNAr on C-6 of (11) was efficiently achieved using benzylamine as a nucleophile, …
Number of citations: 14 onlinelibrary.wiley.com

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